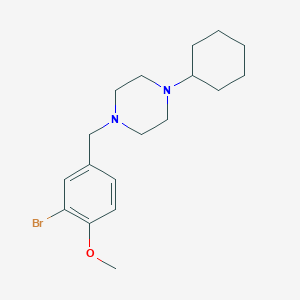

1-(3-bromo-4-methoxybenzyl)-4-cyclohexylpiperazine

Description

Properties

IUPAC Name |

1-[(3-bromo-4-methoxyphenyl)methyl]-4-cyclohexylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BrN2O/c1-22-18-8-7-15(13-17(18)19)14-20-9-11-21(12-10-20)16-5-3-2-4-6-16/h7-8,13,16H,2-6,9-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYGZNZVQAVJSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2CCN(CC2)C3CCCCC3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mono-Alkylation of Piperazine

Piperazine’s two equivalent nitrogen atoms necessitate protection-deprotection strategies to ensure mono-alkylation:

Step 1: Protection of Piperazine

-

Reagents : Boc anhydride (di-tert-butyl dicarbonate), triethylamine.

-

Conditions : Dichloromethane, 0–25°C, 12 h.

-

Outcome : N-Boc-piperazine (yield: 85–90%).

Step 2: Cyclohexyl Group Introduction

-

Conditions : Acetonitrile, reflux (82°C), 24 h.

-

Outcome : N-Boc-4-cyclohexylpiperazine (yield: 70–75%).

Step 3: Deprotection

-

Conditions : Dichloromethane, 0°C to room temperature, 2 h.

-

Outcome : 4-Cyclohexylpiperazine (yield: 95%).

Synthesis of 3-Bromo-4-Methoxybenzyl Bromide

Reduction of 3-Bromo-4-Methoxybenzaldehyde

-

Reagents : Sodium borohydride (NaBH4).

-

Conditions : Ethanol, 0°C to room temperature, 2 h.

-

Outcome : 3-Bromo-4-methoxybenzyl alcohol (yield: 92%).

Bromination of Alcohol

-

Conditions : Dichloromethane, 0°C, 1 h.

-

Outcome : 3-Bromo-4-methoxybenzyl bromide (yield: 88%).

Coupling of Intermediates

Benzylation of 4-Cyclohexylpiperazine

-

Reagents : 3-Bromo-4-methoxybenzyl bromide, 4-cyclohexylpiperazine, potassium carbonate.

-

Conditions : Acetonitrile, reflux (82°C), 24 h.

-

Workup : Aqueous extraction, column chromatography (SiO2, ethyl acetate/hexane).

-

Outcome : 1-(3-Bromo-4-methoxybenzyl)-4-cyclohexylpiperazine (yield: 68–72%).

Alternative Method: Reductive Amination

While less common for secondary amines, reductive amination may be attempted with modified conditions:

-

Reagents : 3-Bromo-4-methoxybenzaldehyde, 4-cyclohexylpiperazine, sodium triacetoxyborohydride (STAB).

-

Conditions : Dichloroethane, room temperature, 48 h.

-

Outcome : Low yield (≤30%) due to steric hindrance at the secondary amine.

Optimization and Challenges

Regioselectivity in Piperazine Alkylation

Chemical Reactions Analysis

1-(3-Bromo-4-methoxybenzyl)-4-cyclohexylpiperazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the benzyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can undergo reduction reactions, particularly at the piperazine ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that compounds similar to 1-(3-bromo-4-methoxybenzyl)-4-cyclohexylpiperazine exhibit significant antitumor properties. For instance, derivatives of piperazine have been evaluated for their activity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) . The structure-activity relationship (SAR) studies suggest that modifications in the piperazine ring can enhance the antitumor efficacy of these compounds.

Neuropharmacology

Piperazine derivatives are also explored for their potential neuropharmacological effects. Studies have shown that compounds with a similar structure can act as selective serotonin reuptake inhibitors (SSRIs) or exhibit anxiolytic properties. This opens avenues for developing new treatments for anxiety disorders and depression .

Chemical Synthesis

Synthesis of Heterocycles

this compound can serve as a precursor in the synthesis of various heterocyclic compounds. The bromine atom in the compound can be substituted in reactions to produce other functionalized piperazines or related heterocycles, which are valuable in drug development .

Structure-Activity Relationship Studies

Optimization of Biological Activity

The compound serves as a model for SAR studies, where researchers systematically modify its structure to evaluate changes in biological activity. For example, varying the substituents on the benzyl group or altering the cyclohexyl moiety can lead to compounds with improved potency or reduced toxicity profiles .

Case Studies

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-methoxybenzyl)-4-cyclohexylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the growth of cancer cells by inducing apoptosis or modulate neurotransmitter receptors to exert anxiolytic or antidepressant effects.

Comparison with Similar Compounds

Key Observations :

- Halogen vs. Alkyl Substituents : Bromine in the title compound may enhance σ receptor binding via halogen bonding, whereas trifluoromethyl groups (e.g., in ) increase lipophilicity and metabolic stability.

- Methoxy Position : The para-methoxy group in the title compound contrasts with meta-methoxy or tetralin-linked methoxy groups in analogs (e.g., compound 33 in ), which influence steric hindrance and π-π interactions.

Pharmacological Activity Comparisons

and highlight the pharmacological profiles of cyclohexylpiperazine derivatives as σ receptor ligands. While the title compound’s exact binding data are unspecified, inferences can be drawn from structurally related molecules:

Key Findings :

- Alkyl Chain Length: Derivatives with 3–5 methylenes in the alkyl chain (e.g., compound 33) exhibit subnanomolar σ2 affinity, while longer chains reduce activity .

- Substituent Effects : Methoxy groups enhance σ2 affinity when positioned on aromatic rings (e.g., compound 33), whereas bromine’s role remains underexplored but may mimic chlorine’s effects in mCPP (3-chlorophenylpiperazine) .

Key Trends :

- Yields depend on reaction conditions: Steric hindrance from bulky groups (e.g., cyclohexyl) may reduce efficiency compared to smaller substituents.

- Purification methods (e.g., column chromatography with CH₃Cl:MeOH) are consistent across analogs .

Biological Activity

1-(3-bromo-4-methoxybenzyl)-4-cyclohexylpiperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by data tables and research findings.

The compound is characterized by the following chemical structure:

- Molecular Formula : CHBrNO

- Molecular Weight : 325.26 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, including those from breast and lung cancers. The mechanism appears to involve the modulation of apoptotic pathways, specifically through the inhibition of pro-apoptotic proteins such as Bax, leading to reduced cell viability in malignant cells .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Apoptosis Induction : The compound may inhibit the growth of cancer cells by inducing apoptosis via mitochondrial pathways. This involves the release of cytochrome c and activation of caspases, which are crucial for programmed cell death .

- Enzyme Modulation : It has been suggested that the compound acts as an inhibitor or modulator of certain enzymes involved in cellular signaling pathways, contributing to its antimicrobial and anticancer effects.

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains evaluated the Minimum Inhibitory Concentration (MIC) of this compound. The results are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This data indicates that the compound possesses substantial antimicrobial properties, particularly against Staphylococcus aureus.

Study 2: Anticancer Activity

In another study focusing on cancer cell lines, the effects of this compound were assessed using cell viability assays. The findings are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

These results demonstrate that the compound effectively inhibits cell growth in both breast and lung cancer cell lines.

Q & A

Basic Research Questions

Synthesis Optimization and Purification Strategies Q: What are the optimal synthetic routes for preparing 1-(3-bromo-4-methoxybenzyl)-4-cyclohexylpiperazine, and how can purity be ensured? A: The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling 3-bromo-4-methoxybenzyl bromide with 4-cyclohexylpiperazine under basic conditions (e.g., K₂CO₃ in DMF at 60°C) is a plausible route . Purification typically involves column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) followed by recrystallization. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm structural integrity .

Spectroscopic Characterization Techniques Q: Which spectroscopic methods are critical for confirming the structure of this compound? A: Key techniques include:

- ¹H/¹³C NMR : To identify substituents (e.g., methoxy protons at ~3.8 ppm, cyclohexyl methylenes at 1.2–2.1 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : To verify molecular weight (e.g., C₁₈H₂₅BrN₂O requires m/z ≈ 381.11) .

- X-ray Crystallography : For absolute configuration determination, though this requires high-quality single crystals .

Stability and Reactivity Under Standard Conditions Q: How does the compound behave under varying pH, temperature, and light exposure? A: Piperazine derivatives are generally stable at room temperature but sensitive to strong acids/bases. Storage at –20°C in amber vials under inert gas (N₂/Ar) is recommended to prevent degradation. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) coupled with LC-MS can identify degradation products, such as de-brominated or oxidized byproducts .

Preliminary Biological Activity Screening Q: What assays are suitable for initial evaluation of biological activity? A: Use in vitro assays like:

- Receptor Binding Studies : Radioligand displacement assays (e.g., serotonin/dopamine receptors due to the piperazine moiety) .

- Cytotoxicity Testing : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Computational Modeling for Reaction Pathway Validation Q: How can computational methods optimize synthesis and resolve mechanistic ambiguities? A: Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model reaction energetics, identifying intermediates and transition states. Tools like ICReDD integrate computational predictions with experimental validation, reducing trial-and-error iterations . For example, simulating the nucleophilic attack of piperazine on brominated intermediates can guide solvent/reagent selection .

Structure-Activity Relationship (SAR) Studies Q: How do structural modifications (e.g., bromo/methoxy groups or cyclohexyl substitution) influence biological activity? A: Systematic SAR requires synthesizing analogs (e.g., replacing bromine with chlorine or varying the cyclohexyl group to cyclopentyl). Compare binding affinities (e.g., Ki values via radioligand assays) and pharmacokinetic properties (e.g., logP via shake-flask method). Computational docking (AutoDock Vina) into target receptors (e.g., 5-HT₁A) can rationalize observed trends .

Metabolic Pathway Analysis Q: What methodologies identify metabolic products and pathways in hepatic models? A: Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Phase I metabolism (e.g., cytochrome P450-mediated oxidation) may produce hydroxylated or N-dealkylated derivatives. Phase II conjugates (glucuronides/sulfates) can be detected using β-glucuronidase/sulfatase treatments .

Resolving Contradictions in Spectroscopic Data Q: How should discrepancies between NMR and X-ray crystallography data be addressed? A: Crystal packing effects in X-ray structures may cause deviations from solution-state NMR conformers. Use dynamic NMR (variable-temperature studies) to assess rotational barriers (e.g., around the piperazine-benzyl bond). DFT-based NMR chemical shift calculations (e.g., using Gaussian) can validate experimental assignments .

Advanced Analytical Method Development Q: How can chiral separation be achieved for enantiomerically pure samples? A: Use chiral stationary phase HPLC (e.g., Chiralpak IA column with ethanol/hexane eluent) or capillary electrophoresis with cyclodextrin additives. Enantiomeric excess (ee) is quantified via circular dichroism or polarimetry .

Toxicological Profiling in Preclinical Models Q: What protocols assess acute and chronic toxicity in animal models? A: Follow OECD Guidelines 423 (acute oral toxicity) and 453 (chronic carcinogenicity). Dose rodents (e.g., Sprague-Dawley rats) and monitor hematological, hepatic, and renal parameters over 28 days. Histopathological analysis of organs (liver/kidney) identifies tissue-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.